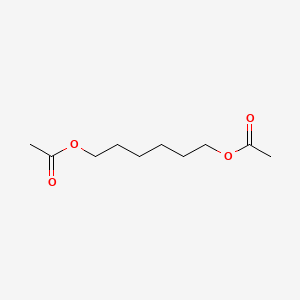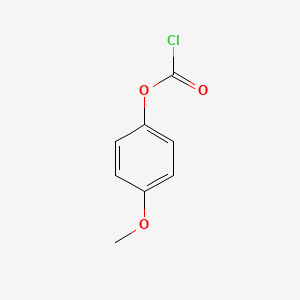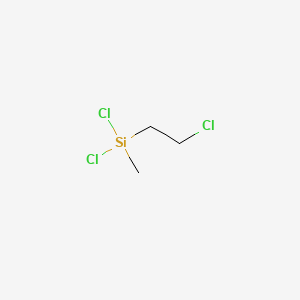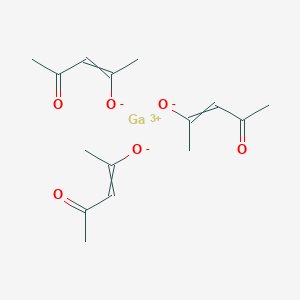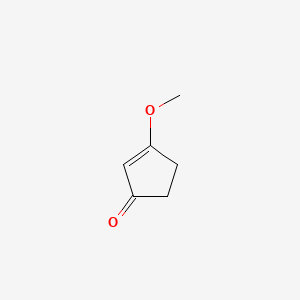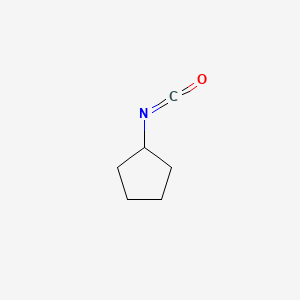
POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
Overview
Description
POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID: is a polymeric compound known for its exceptional thermal stability, mechanical strength, and electrical properties. It is commonly used as a precursor for polyimide, which is widely utilized in high-performance materials, particularly in the electronics and aerospace industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID typically involves the polycondensation reaction between pyromellitic dianhydride and 4,4’-oxydianiline. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of NMP and aromatic hydrocarbons. The reaction conditions include maintaining the temperature at around 25°C to 30°C and stirring the mixture for several hours to ensure complete polymerization .
Industrial Production Methods: In industrial settings, the production of POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID involves large-scale reactors where the reactants are mixed under controlled conditions. The polymerization process is monitored to achieve the desired molecular weight and viscosity. The resulting polymer solution is then filtered to remove any impurities and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID undergoes several types of chemical reactions, including:
Imidization: The amic acid can be converted to polyimide through a thermal imidization process, typically at temperatures around 300°C.
Cross-linking: The polymer can undergo cross-linking reactions to enhance its mechanical properties and thermal stability.
Common Reagents and Conditions:
Imidization: This reaction is commonly carried out in the presence of heat, without the need for additional reagents.
Cross-linking: Cross-linking agents such as diamines or dianhydrides can be used under elevated temperatures.
Major Products:
Scientific Research Applications
POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action for POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID involves its conversion to polyimide through thermal imidization. During this process, the amic acid groups are cyclized to form imide rings, resulting in a highly stable polymer with enhanced thermal and mechanical properties . The molecular targets and pathways involved in this process are primarily related to the formation of strong covalent bonds within the polymer matrix .
Comparison with Similar Compounds
Poly(pyromellitic dianhydride-co-4,4’-oxydianiline): This compound is similar in structure but does not contain the amic acid groups.
Polyimide: The final product of the imidization of POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID.
Uniqueness: POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID is unique due to its ability to be converted into polyimide, which possesses superior thermal stability, mechanical strength, and electrical properties compared to other polymers .
Properties
IUPAC Name |
4-(4-aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMHKQJWIMEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-81-7 | |
| Record name | 4,4-Oxydianiline pyromellitic dianhydride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00909988 | |
| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber to yellow transparent film; [Kaneka MSDS] | |
| Record name | Pyromellitic dianhydride, 4,4'-oxydianiline polymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25038-81-7, 106359-24-4 | |
| Record name | Pyromellitic dianhydride, 4,4'-oxydianiline polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis[benzenamine] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

